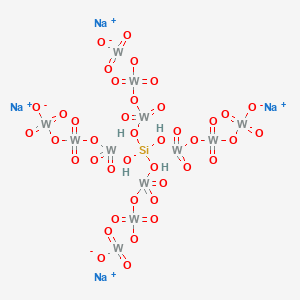
Sodium silicotungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium silicotungstate is a chemical compound that belongs to the class of heteropoly acids. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound is often used as a catalyst and in negative staining techniques for electron microscopy due to its ability to provide high contrast and fine grain size .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium silicotungstate can be synthesized by reacting sodium tungstate, silicon dioxide, and hydrochloric acid. The reaction typically involves dissolving sodium tungstate and silicon dioxide in water, followed by the addition of hydrochloric acid to precipitate the this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting product is filtered, washed, and dried to obtain the final compound. The process is optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium silicotungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions .
Common Reagents and Conditions:
Oxidation Reactions: this compound acts as a catalyst in the oxidation of terpene alcohols using hydrogen peroxide as the oxidant.
Reduction Reactions: The compound can also participate in reduction reactions, although these are less common compared to oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific substrates used. For example, in the oxidation of terpene alcohols, the products can include epoxides, aldehydes, or ketones .
Wissenschaftliche Forschungsanwendungen
Sodium silicotungstate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium silicotungstate exerts its effects is primarily through its catalytic activity. The compound’s structure allows it to facilitate various chemical reactions by providing active sites for the reactants. In oxidation reactions, for example, this compound can activate hydrogen peroxide, enabling the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
Silicotungstic Acid: Similar to sodium silicotungstate, silicotungstic acid is also a heteropoly acid with catalytic properties.
Phosphotungstic Acid: Another heteropoly acid, phosphotungstic acid, is used in similar applications but has different structural and catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a heterogeneous catalyst, which allows for easier separation and recycling of the catalyst compared to homogeneous catalysts like silicotungstic acid. Additionally, its fine grain size and high contrast make it particularly valuable in electron microscopy .
Eigenschaften
IUPAC Name |
tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXKZJSLAFLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na4O40SiW12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2970.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

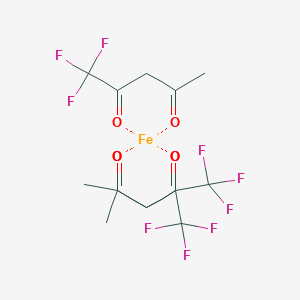
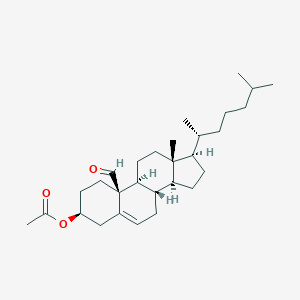
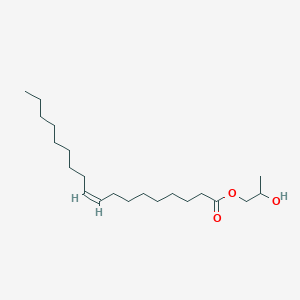
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
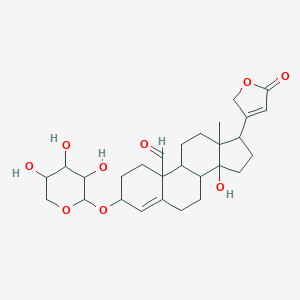
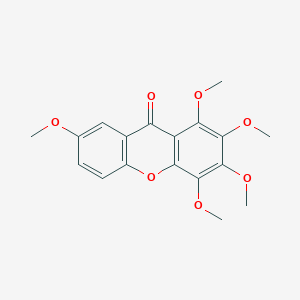
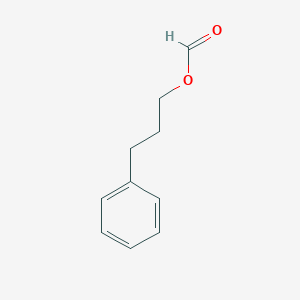

![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)
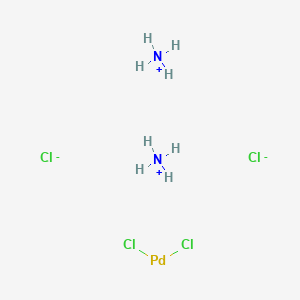
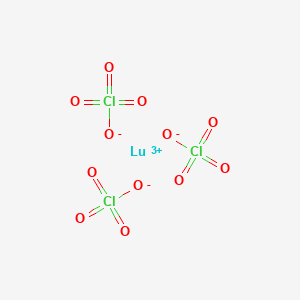
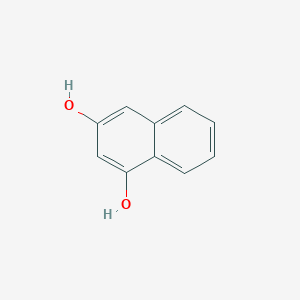
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
